molecular formula C12H12N2O2 B14354738 4-(2-Phenylhydrazinyl)benzene-1,3-diol CAS No. 91122-71-3

4-(2-Phenylhydrazinyl)benzene-1,3-diol

Cat. No.: B14354738
CAS No.: 91122-71-3
M. Wt: 216.24 g/mol
InChI Key: XOGKPAHFBKIMSG-UHFFFAOYSA-N
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Description

4-(2-Phenylhydrazinyl)benzene-1,3-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with two hydroxyl groups and a phenylhydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylhydrazinyl)benzene-1,3-diol typically involves the reaction of 2-phenylhydrazine with benzene-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylhydrazinyl)benzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-(2-Phenylhydrazinyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylhydrazinyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring.

    Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.

    Hydroquinone (1,4-dihydroxybenzene): A para isomer of dihydroxybenzene.

Uniqueness

4-(2-Phenylhydrazinyl)benzene-1,3-diol is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical properties and potential biological activities not found in the simpler dihydroxybenzene isomers.

Properties

CAS No.

91122-71-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(2-phenylhydrazinyl)benzene-1,3-diol

InChI

InChI=1S/C12H12N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,13-16H

InChI Key

XOGKPAHFBKIMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=C(C=C(C=C2)O)O

Origin of Product

United States

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